molecular formula C5H4F3N3O B15299652 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde

1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B15299652
M. Wt: 179.10 g/mol
InChI Key: HVGVCMRXBAEMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 5-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of 1-methyl-1H-1,2,4-triazole with trifluoromethylating agents and subsequent formylation. One common method involves the use of trifluoromethyl iodide (CF3I) and a base such as potassium carbonate (K2CO3) in an organic solvent like dimethyl sulfoxide (DMSO) to introduce the trifluoromethyl group. The formylation step can be achieved using formic acid or a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid

    Reduction: 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-methanol

    Substitution: Various substituted triazole derivatives depending on the nucleophile used

Scientific Research Applications

1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
  • 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde is unique due to its triazole ring structure, which imparts distinct chemical and biological properties compared to pyrazole derivatives. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H4F3N3O

Molecular Weight

179.10 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C5H4F3N3O/c1-11-4(5(6,7)8)9-3(2-12)10-11/h2H,1H3

InChI Key

HVGVCMRXBAEMNL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C=O)C(F)(F)F

Origin of Product

United States

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